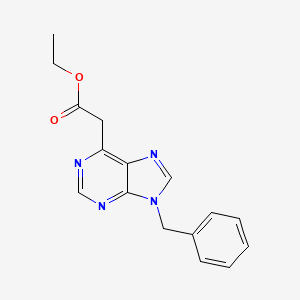

Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16N4O2 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

ethyl 2-(9-benzylpurin-6-yl)acetate |

InChI |

InChI=1S/C16H16N4O2/c1-2-22-14(21)8-13-15-16(18-10-17-13)20(11-19-15)9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |

InChI Key |

BMYTZGSFWBGTRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 9 Benzyl 9h Purin 6 Yl Acetate

Strategic Approaches to the Synthesis of 9-Benzyl-9H-purine Scaffolds

The construction of the 9-benzyl-9H-purine framework is the initial critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this, primarily focusing on the regioselective benzylation of a pre-formed purine (B94841) ring system.

Multistep Synthesis Pathways for Purine Core Derivatization

Multistep synthesis provides a versatile approach to constructing the 9-benzyl-9H-purine scaffold, often starting from simple pyrimidine (B1678525) or imidazole (B134444) precursors. A common strategy involves the initial synthesis of a purine ring, followed by N9-benzylation.

Direct alkylation of a purine with a benzyl (B1604629) halide, such as benzyl bromide, is a frequently employed method. The regioselectivity of this reaction, yielding the N9-isomer over the N7-isomer, is a crucial aspect. The reaction conditions, including the choice of base and solvent, play a significant role in directing the alkylation to the desired nitrogen atom. For instance, the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) typically favors the formation of the thermodynamically more stable N9-substituted product. beilstein-journals.org

Another powerful method for the N9-alkylation of purines is the Mitsunobu reaction. beilstein-journals.org This reaction utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol (in this case, benzyl alcohol) for nucleophilic attack by the purine nitrogen. The Mitsunobu reaction often provides high yields and good regioselectivity for the N9 isomer.

Palladium-Catalyzed Cross-Coupling Reactions in Purine Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering an alternative route to the 9-benzyl-9H-purine scaffold. rsc.org While more commonly used for C-C or C-N bond formation at the carbon atoms of the purine ring, methods for the N-arylation and N-alkylation of heterocycles are well-established. These reactions typically involve the coupling of a purine with a benzyl halide or a related electrophile in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical for the efficiency and selectivity of the reaction.

Furthermore, palladium catalysis is extensively used for the functionalization of the purine core itself, particularly at the C6 position, which is relevant for the subsequent steps in the synthesis of the target molecule. nih.gov

Alternative Cyclization and Functionalization Strategies

Alternative strategies for constructing the 9-benzyl-9H-purine scaffold can involve building the purine ring system onto a pre-benzylated precursor. For example, a 4,5-diaminopyrimidine (B145471) can be N-benzylated, followed by cyclization with a one-carbon source (e.g., formic acid, triethyl orthoformate) to form the imidazole portion of the purine ring. This approach can offer better control over the regioselectivity of the benzylation.

Specific Synthesis Protocols for Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate

The introduction of the ethyl acetate (B1210297) group at the C6 position of the 9-benzyl-9H-purine core is the final and key transformation to obtain the target molecule. This is typically achieved through a nucleophilic substitution reaction on a 9-benzyl-6-halopurine precursor.

Detailed Reaction Schemes and Optimized Conditions

A plausible and efficient synthetic route to this compound commences with the commercially available 6-chloropurine (B14466). The first step involves the N9-benzylation of 6-chloropurine to yield 9-benzyl-6-chloro-9H-purine. This can be achieved using benzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF.

The crucial second step is the introduction of the ethyl acetate moiety at the C6 position. This can be accomplished by reacting 9-benzyl-6-chloro-9H-purine with a suitable carbon nucleophile. A common and effective method involves the use of the sodium salt of a β-keto ester, such as ethyl acetoacetate, or a malonic ester derivative. The reaction of 9-benzyl-6-chloro-9H-purine with the enolate of ethyl acetoacetate, generated using a base like sodium hydride, leads to the formation of an intermediate which, upon acidic workup and decarboxylation, can potentially yield the desired product. However, careful control of the reaction conditions is necessary to favor the formation of the acetate derivative over potential side products.

A more direct approach involves the reaction with the enolate of ethyl cyanoacetate (B8463686) or ethyl nitroacetate. These reagents can provide the two-carbon acetate unit, and subsequent transformations can yield the final product.

Below is a representative reaction scheme:

Scheme 1: Synthesis of this compound

A potential synthetic route starting from 6-chloropurine.

Table 1: Optimized Reaction Conditions for the Synthesis of 9-benzyl-6-chloro-9H-purine

| Parameter | Condition |

| Starting Material | 6-Chloropurine |

| Reagent | Benzyl bromide |

| Base | K₂CO₃ |

| Solvent | DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Table 2: Potential Reaction Conditions for the C6-Functionalization

| Parameter | Condition A (using Ethyl Acetoacetate) | Condition B (using Ethyl Cyanoacetate) |

| Starting Material | 9-benzyl-6-chloro-9H-purine | 9-benzyl-6-chloro-9H-purine |

| Reagent | Sodium ethyl acetoacetate | Sodium ethyl cyanoacetate |

| Base | NaH | NaH |

| Solvent | THF or DMF | THF or DMF |

| Temperature | 0 °C to reflux | 0 °C to reflux |

| Workup | Acidic workup | Hydrolysis and decarboxylation |

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and purity of this compound requires careful consideration of several factors. In the N9-benzylation step, controlling the stoichiometry of the base and benzyl bromide is crucial to minimize the formation of the N7-isomer and potential dialkylation products. The reaction temperature and time should also be monitored to ensure complete conversion without degradation.

For the C6-functionalization step, the choice of the nucleophile and the base is critical. The use of a less sterically hindered and more reactive nucleophile can improve the reaction rate and yield. The reaction temperature is another key parameter; higher temperatures may be required to drive the reaction to completion but could also lead to the formation of side products.

Purification of the final compound typically involves chromatographic techniques. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and any byproducts. The choice of the eluent system is determined by the polarity of the compounds to be separated. Recrystallization can be employed as a final step to obtain a highly pure product. The purity of the final compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Scale-Up Considerations for Research Purposes

The transition from laboratory-scale synthesis to larger-scale production of purine derivatives, such as this compound, for extensive research purposes necessitates careful consideration of several factors to ensure efficiency, safety, and reproducibility. While specific scale-up protocols for this exact compound are not extensively detailed in the public domain, general principles for the synthesis of highly substituted purines are applicable.

One key approach is the utilization of solid-phase synthesis, which can be adapted for larger quantities. The choice of resin is critical; for instance, Rink amide acetamido resin is well-established in peptide amide synthesis and is readily available in larger amounts, making it a suitable option for scaling up syntheses that involve amide functionalities. The use of highly loaded aminomethyl polystyrene (AMPS) resin can also be advantageous as it improves the product-to-resin ratio, leading to higher volume productivity.

When scaling up, reaction conditions established at the lab bench may require optimization. This includes adjustments to reagent stoichiometry, reaction times, and temperature control to manage exotherms and ensure consistent product quality. For the synthesis of purine analogues, which may involve multi-step sequences including cyclization and substitution reactions, each step must be individually assessed for its scalability. The synthesis of 2,6,9-trisubstituted purine analogues, for example, often begins with the alkylation of a dichloropurine, followed by subsequent substitutions. In a larger-scale setting, purification methods may also need to be adapted, moving from column chromatography to crystallization or trituration where feasible to handle larger volumes of material efficiently.

Interactive Data Table: Key Considerations for Scale-Up

| Factor | Key Consideration | Rationale |

| Synthesis Strategy | Solid-phase vs. solution-phase | Solid-phase can simplify purification, while solution-phase may be more cost-effective for certain steps. |

| Starting Materials | Availability and cost of bulk reagents | Ensures the economic viability of producing larger quantities. |

| Reaction Conditions | Temperature control, mixing, and addition rates | Critical for safety, managing reaction kinetics, and ensuring consistent product profile. |

| Purification | Transition from chromatography to crystallization | To handle larger volumes of product efficiently and economically. |

| Safety | Handling of potentially hazardous reagents and solvents | Implementation of appropriate safety protocols is paramount at larger scales. |

Derivatization and Analog Synthesis from this compound

This compound serves as a versatile scaffold for the synthesis of a variety of analogs through modification of its key functional groups. These derivatizations are crucial for structure-activity relationship (SAR) studies and the development of compounds with tailored properties.

Modification of the Ester Moiety

The ethyl ester group of the parent compound is a prime site for chemical modification. One of the most common transformations is hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using a solution of sodium hydroxide (B78521) in a suitable solvent. The resulting carboxylic acid is a key intermediate for the synthesis of a wide range of amide derivatives.

Amide bond formation can be accomplished by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent. A variety of modern coupling reagents can be employed to facilitate this transformation under mild conditions.

Another potential modification of the ester moiety is transesterification. This reaction involves the treatment of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to yield a new ester. For instance, reacting this compound with a higher boiling point alcohol could yield the corresponding ester of that alcohol. The efficiency of such a reaction can often be improved by removing the ethanol (B145695) byproduct, for example, through azeotropic distillation.

Interactive Data Table: Examples of Ester Moiety Modifications

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrolysis | NaOH, H₂O/THF | Carboxylic Acid |

| Amide Coupling | Amine, Coupling Reagent (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF) | Amide |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | New Ester (with -OR' group) |

Further Functionalization of the Purine Core

The purine core of this compound offers several positions for further functionalization, allowing for the synthesis of a diverse library of analogs. The reactivity of the purine ring can be exploited to introduce a variety of substituents at the C2 and C8 positions.

Metal-mediated cross-coupling reactions are powerful tools for introducing aryl and heteroaryl groups onto the purine scaffold. For instance, palladium-catalyzed reactions can be used to form C-C bonds at the C2, C6, and C8 positions. While the C6 position is already substituted in the parent compound, the C2 and C8 positions remain available for modification.

Direct C-H functionalization is an increasingly important strategy in organic synthesis that can be applied to the purine core. For example, direct regioselective C-H cyanation of purines has been reported, which could potentially be applied to introduce a cyano group at the C8 position of the 9-benzyl-9H-purine scaffold.

Synthesis of Isotopic Analogs for Mechanistic Studies

The synthesis of isotopically labeled analogs of this compound is invaluable for a range of mechanistic studies, including metabolism and target engagement assays. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

Deuterium labeling can be achieved through various methods. For purine derivatives, ruthenium nanoparticle-catalyzed hydrogen-isotope exchange (HIE) offers a method for deuterium incorporation under mild conditions using D₂ gas. This can lead to the regioselective labeling of the purine core.

Carbon-13 labeling can be accomplished by using ¹³C-labeled starting materials in the synthesis. For instance, ¹³C-labeled glucose can be used in cell culture to trace the incorporation of carbon into purine biosynthesis pathways.

Nitrogen-15 labeling is particularly useful for studying the metabolism and biosynthesis of the purine ring. This can be achieved by using ¹⁵N-labeled precursors in the synthetic route. NMR spectroscopy is a powerful technique for analyzing ¹⁵N-labeled compounds, as the chemical shifts of the nitrogen atoms are sensitive to their local chemical environment.

Interactive Data Table: Isotopes for Labeling Purine Derivatives

| Isotope | Labeling Method | Application in Mechanistic Studies |

| Deuterium (²H) | Hydrogen-Isotope Exchange (HIE) with D₂ gas | Elucidating reaction mechanisms, studying kinetic isotope effects, and as internal standards in mass spectrometry. |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors (e.g., ¹³C-glucose) | Tracing metabolic pathways and determining the fate of carbon atoms in biological systems. |

| Nitrogen-15 (¹⁵N) | Use of ¹⁵N-labeled precursors | Investigating purine biosynthesis and metabolism, and for NMR-based structural and dynamic studies. |

Mechanistic Investigations of Biological Activity and Molecular Interactions

Target Identification and Validation Studies for Purine (B94841) Derivatives

The biological effects of purine derivatives are contingent on their interactions with specific molecular targets. The following subsections outline the common experimental approaches used to identify and validate these targets for compounds structurally related to Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate.

Purine analogs are well-known for their ability to act as enzyme inhibitors, often by mimicking endogenous nucleotides and competing for binding sites. researchgate.net The inhibitory activity of 9-benzylpurine derivatives has been evaluated against various enzymes. For instance, a series of 9-(2,6-difluorobenzyl)-9H-purines were investigated for their inhibitory effects on phosphodiesterase (PDE) isozymes. pharm.or.jp PDEs are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. pharm.or.jp The study revealed that these compounds were effective inhibitors of both PDE2 and PDE4. pharm.or.jp

Kinetic analyses are instrumental in elucidating the mechanism of enzyme inhibition. While specific kinetic data for this compound is unavailable, studies on analogous 9-alkyladenines as inhibitors of adenosine deaminase have demonstrated the importance of the substituent at the 9-position for enzyme-inhibitor complex formation. sigmaaldrich.com These studies revealed that the inhibitory activity increased with the length of the alkyl chain from methyl to n-octyl, indicating hydrophobic interactions play a significant role in binding. sigmaaldrich.com

Table 1: Inhibitory Activity of 9-(2,6-difluorobenzyl)-9H-purine Derivatives against Phosphodiesterase (PDE) Isozymes pharm.or.jp

| Compound | PDE2 IC₅₀ (µM) | PDE4 IC₅₀ (µM) |

| 2-Chloro-9-(2,6-difluorobenzyl)adenine | 5.9 | 1.4 |

| 2-Amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | 0.72 | 1.7 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. For the 9-benzylpurine scaffold, studies have demonstrated significant binding to the benzodiazepine (B76468) receptor (BZR). A series of 8-substituted-9-(3-substituted-benzyl)-6-(dimethylamino)-9H-purines were synthesized and evaluated for their ability to displace a radiolabeled ligand from the BZR in rat brain tissue. nih.gov The most potent compound in this series, an 8-bromo-9-(3-formamidobenzyl) analog, exhibited an IC₅₀ value of 0.011 µM, which is comparable to the activity of diazepam. nih.gov This highlights the potential for this class of compounds to interact with central nervous system receptors. nih.gov

Table 2: Benzodiazepine Receptor Binding Activity of 9-Benzyl-6-(dimethylamino)-9H-purine Analogs nih.gov

| Compound | IC₅₀ (µM) |

| 9-Benzyl-6-(dimethylamino)-9H-purine | >10 |

| 8-Bromo-9-(3-formamidobenzyl)-6-(dimethylamino)-9H-purine | 0.011 |

| Diazepam (Reference) | 0.007 |

IC₅₀ values represent the concentration of the compound required to displace 50% of the radiolabeled ligand from the receptor.

By inhibiting enzymes like phosphodiesterases, purine derivatives can directly modulate intracellular signaling pathways that rely on cyclic nucleotides as second messengers. The inhibition of PDE4, for example, leads to an increase in intracellular cyclic AMP (cAMP) levels, which can have a range of downstream effects, including anti-inflammatory responses and smooth muscle relaxation. pharm.or.jp While specific studies on the downstream signaling effects of this compound are not available, the demonstrated activity of related compounds on PDEs suggests that this is a likely mechanism of action. pharm.or.jp Further investigations would be required to delineate the specific signaling cascades affected by this particular compound.

Cellular Assays and Phenotypic Screening in Research Models (Non-Clinical)

Cellular assays and phenotypic screening provide valuable insights into the biological effects of a compound in a more complex biological system.

The biological activity of 9-benzylpurine derivatives has been explored in various cell-based assay systems. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro analogs were evaluated for their antiviral activity against rhinovirus type 1B in cell culture. nih.gov The introduction of a 2-chloro substituent significantly enhanced the antiviral potency, with the most active compound exhibiting an IC₅₀ value of 0.08 µM. nih.gov

In another example, 6-aryl- and 6-heteroaryl-9-benzylpurines were screened for their activity against Mycobacterium tuberculosis. nih.gov Several compounds were identified as potent antimycobacterials with low toxicity towards mammalian cells, suggesting a selective mechanism of action. nih.gov

Table 3: Antiviral and Antimycobacterial Activities of 9-Benzylpurine Derivatives nih.govnih.gov

| Compound | Biological Activity | Cell Line/Organism | Potency (IC₅₀/MIC in µM) |

| 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Antirhinovirus | Rhinovirus type 1B | 0.08 |

| 6-Aryl-9-benzylpurine derivative | Antimycobacterial | Mycobacterium tuberculosis | 0.78 (µg/mL) |

IC₅₀ represents the half-maximal inhibitory concentration, while MIC represents the minimum inhibitory concentration.

While no specific studies have been identified that utilize this compound as a molecular probe or in conjunction with reporter gene systems, these are powerful tools for mechanistic investigations. A structurally related purine derivative could be modified with a fluorescent tag or a radioactive isotope to serve as a molecular probe to visualize its subcellular localization or to quantify its binding to a target protein.

Reporter gene assays could be employed to study the effect of the compound on the transcriptional activity of specific genes. For example, a reporter gene under the control of a cAMP-responsive element (CRE) could be used to confirm that the compound's activity is mediated through the cAMP signaling pathway. An increase in reporter gene expression in the presence of the compound would provide evidence for its ability to elevate intracellular cAMP levels.

Investigation of Cell Cycle Progression and Apoptosis Mechanisms (Non-Clinical)

Although direct studies on the effect of this compound on cell cycle and apoptosis are not available in the current literature, research on analogous purine compounds provides a framework for its potential mechanisms of action. Purine derivatives are well-documented for their ability to modulate cellular proliferation and induce programmed cell death.

For instance, certain 6,8,9-polysubstituted purine analogues have been shown to induce apoptosis in human leukemic lymphocytes. Mechanistic studies, including cell cycle analysis and Annexin-V staining, have confirmed that these compounds trigger cell death through apoptosis. nih.gov The induction of apoptosis by these related purines often involves the activation of initiator caspases, such as caspase-8 and caspase-9. nih.gov Furthermore, the pro-apoptotic effects of some purine derivatives can be significantly diminished by pan-caspase inhibitors, indicating a caspase-dependent pathway. nih.gov

Another related purine derivative, diethyl (6-amino-9H-purin-9-yl) methylphosphonate, has been demonstrated to induce both apoptosis and cell cycle arrest in hepatocellular carcinoma cells. This compound was found to cause a notable delay in the S-phase of the cell cycle. semanticscholar.org The apoptotic mechanism was linked to the production of reactive oxygen species and the subsequent activation of caspase-3 and caspase-9. semanticscholar.org

Based on these findings for structurally related compounds, it can be hypothesized that this compound may also influence cell cycle progression and induce apoptosis in a similar manner. The presence of the purine core, a key pharmacophore in many anticancer agents, suggests that it could interact with cellular targets that regulate these fundamental processes. The specific effects would, however, be dependent on the nature and positioning of its substituents.

Table 1: Effects of Analogous Purine Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |

| 6,8,9-Polysubstituted Purines | Jurkat (Leukemia) | Not specified | Induction of apoptosis confirmed by Annexin-V staining and caspase cleavage. nih.gov |

| Diethyl (6-amino-9H-purin-9-yl) methylphosphonate | BEL-7402 (Hepatocellular Carcinoma) | S-phase retardation. semanticscholar.org | Induction of apoptosis via reactive oxygen species and activation of caspase-3 and -9. semanticscholar.org |

Biochemical Characterization of Compound-Target Complexes

The interaction of a compound with its biological target is fundamental to its mechanism of action. While the specific targets of this compound have not been identified, we can infer potential binding characteristics from studies on similar molecules.

To date, no crystal structures of this compound in complex with a biological target have been deposited in the Protein Data Bank. However, structural analyses of other 9-benzylpurine derivatives provide valuable insights into the potential orientation and interactions of this compound.

For example, the crystal structure of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine reveals that the dihedral angles between the purine ring system and the benzyl (B1604629) groups are significant, indicating a non-planar conformation. researchgate.net In this particular structure, the phenyl ring attached to the nitrogen at position 9 is oriented at a dihedral angle of 71.28 (7)° relative to the purine ring. researchgate.net Similarly, the crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine shows dihedral angles of 89.21 (3)° and 82.14 (4)° between the purine and benzene rings in the two molecules of the asymmetric unit. mdpi.com

These findings suggest that the benzyl group of this compound likely adopts a conformation where it is significantly twisted relative to the purine core. This orientation can influence how the molecule fits into a binding pocket, with the benzyl group potentially engaging in hydrophobic or π-stacking interactions with amino acid residues. The ethyl acetate (B1210297) moiety at the C6 position would further dictate the binding specificity, possibly forming hydrogen bonds or other polar interactions.

Biophysical techniques are crucial for quantifying the thermodynamic forces that drive the binding of a ligand to its target. nih.govmmv.org Techniques such as Isothermal Titration Calorimetry (ITC) provide a complete thermodynamic profile of a binding event, including the change in enthalpy (ΔH), entropy (ΔS), and the binding affinity (Ka) or dissociation constant (Kd).

While no specific biophysical data exists for this compound, a study on the binding of purine ligands to a purine riboswitch aptamer domain illustrates the application of these methods. For the binding of 2,6-diaminopurine to a mutant guanine riboswitch, ITC measurements revealed a binding enthalpy (ΔH) of -40.3 kcal mol-1 and a change in entropy (ΔS) of -97.6 cal mol-1K-1, resulting in a Gibbs free energy (ΔG) of -10.73 kcal mol-1. nih.gov These values indicate a binding process that is strongly driven by enthalpy, which is often associated with the formation of strong hydrogen bonds and van der Waals interactions. nih.gov

The thermodynamic profile for the binding of this compound to its putative target would depend on the specific molecular interactions. The benzyl group's interaction within a hydrophobic pocket would likely contribute favorably to the binding enthalpy and may also have a significant entropic component due to the displacement of water molecules. wikipedia.org The ethyl acetate group could contribute to the enthalpy through hydrogen bonding.

Table 2: Illustrative Thermodynamic Parameters of Purine-Ligand Binding (Guanine Riboswitch Example)

| Ligand | ΔG (kcal mol-1) | ΔH (kcal mol-1) | -TΔS (kcal mol-1) |

| 2,6-Diaminopurine | -10.73 | -40.3 | 29.57 |

Data from a study on a mutant guanine riboswitch. nih.gov

Metabolic Stability and Enzymatic Transformations in In Vitro Systems (Non-Clinical)

The primary enzymes responsible for the metabolism of many xenobiotics are the cytochrome P450 (CYP) family of enzymes, which are abundant in liver microsomes. nih.gov Studies on the metabolism of 9-benzyladenine using hamster hepatic microsomes have shown that this compound undergoes metabolic N¹-oxidation. nih.gov This suggests that the purine ring of this compound could be a substrate for oxidative enzymes.

In addition to CYPs, esterases are another important class of metabolizing enzymes that could play a role in the transformation of this compound. The ethyl acetate moiety is susceptible to hydrolysis by carboxylesterases, which are present in various tissues, including the liver and plasma. researchgate.netnih.gov

Based on the metabolism of related compounds, several metabolic pathways can be postulated for this compound.

One likely pathway is the hydrolysis of the ethyl ester to yield the corresponding carboxylic acid, 2-(9-benzyl-9H-purin-6-yl)acetic acid. This reaction would be catalyzed by carboxylesterases.

Another potential pathway involves oxidation of the purine ring , as observed with 9-benzyladenine, which could lead to the formation of N-oxide metabolites. nih.gov The benzyl group itself could also be a site for metabolism, potentially undergoing hydroxylation on the phenyl ring, catalyzed by CYP enzymes.

Furthermore, N-debenzylation , the cleavage of the bond between the purine N9 and the benzylic carbon, is a common metabolic route for N-benzyl compounds. This would result in the formation of 6-(ethyl acetate)purine and benzoic acid (which would be further metabolized).

Table 3: Postulated Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite | Key Enzyme Class |

| Ester Hydrolysis | 2-(9-benzyl-9H-purin-6-yl)acetic acid | Carboxylesterases |

| Purine Ring Oxidation | N-oxide derivatives | Cytochrome P450 |

| Benzyl Ring Hydroxylation | Hydroxylated benzyl derivatives | Cytochrome P450 |

| N-Debenzylation | 6-(ethyl acetate)purine | Cytochrome P450 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Impact on Biological Interactions

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target. For a molecule like Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate, systematic modifications of its core components—the benzyl (B1604629) group, the N9-substituent, and the purine-6-yl acetate (B1210297) side chain—would be a classical approach to elucidate its SAR.

The N9-benzyl group plays a crucial role in orienting the purine (B94841) core within a potential binding pocket and can engage in significant hydrophobic and aromatic interactions. Research on other 9-benzylpurine derivatives has shown that modifications to the benzyl ring can significantly impact biological activity.

For instance, in a series of 9-benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity, the introduction of substituents on the benzyl ring led to a substantial variation in potency. While unsubstituted 9-benzylpurines showed weak activity, the addition of a 2-chloro substituent significantly increased antiviral effects. This suggests that both the electronic and steric properties of the benzyl substituent are critical for activity.

In the context of this compound, a systematic exploration might involve the synthesis and evaluation of analogues with various substituents on the benzyl ring, as illustrated in the hypothetical data table below.

Hypothetical Data Table: Impact of Benzyl Group Substitution on Biological Activity

| Compound ID | Benzyl Ring Substituent | In Vitro Potency (IC50, µM) - Assay A | In Vitro Potency (IC50, µM) - Assay B |

|---|---|---|---|

| Parent | Unsubstituted | 10.5 | 15.2 |

| Analog 1 | 4-Methoxy | 8.2 | 12.8 |

| Analog 2 | 4-Chloro | 5.1 | 7.9 |

| Analog 3 | 4-Nitro | 15.7 | 22.1 |

| Analog 4 | 2,4-Dichloro | 2.5 | 4.3 |

Furthermore, the nature of the substituent at the N9 position itself is a key determinant of activity. Studies on N9-substituted purine derivatives have demonstrated that varying the linker between the purine and the aromatic ring can modulate receptor affinity and selectivity. For example, replacing the benzyl group with other arylmethyl or even aliphatic chains would likely alter the compound's interaction profile.

The ethyl acetate group at the C6 position of the purine ring presents another key area for modification. This side chain can participate in hydrogen bonding and dipole-dipole interactions. Its size, shape, and electronic properties can be fine-tuned to optimize binding affinity and selectivity.

Research on C6-substituted purine analogues has shown that this position is amenable to a wide range of modifications that can dramatically alter biological function. For example, replacing the ethyl ester with other esters (e.g., methyl, propyl), amides, or carboxylic acids would change the hydrogen bonding capacity and lipophilicity of the molecule.

Hypothetical Data Table: Impact of Purine-6-yl Side Chain Variation on Biological Activity

| Compound ID | C6-Side Chain | In Vitro Potency (IC50, µM) - Assay A | Selectivity Index (Assay A vs. Assay C) |

|---|---|---|---|

| Parent | -CH2COOEt | 10.5 | 1.5 |

| Analog 6 | -CH2COOH | 12.1 | 1.2 |

| Analog 7 | -CH2CONH2 | 7.8 | 2.1 |

| Analog 8 | -CH2CONHPh | 4.3 | 3.5 |

The interplay between substituents on the benzyl group and the purine-6-yl acetate side chain would be critical in determining both the potency and selectivity of these compounds against different biological targets. For instance, a bulky, hydrophobic substituent on the benzyl ring might favor binding to a target with a large, greasy pocket, while a hydrogen-bond-donating group on the C6-side chain could enhance affinity for a target with a polar active site.

By systematically combining different modifications, researchers could generate a library of compounds to map the SAR and identify derivatives with improved potency and a desirable selectivity profile for a specific research target.

Computational Approaches to SAR Derivation

Computational chemistry offers powerful tools to rationalize experimental SAR data and to guide the design of new, more potent and selective compounds.

QSAR modeling is a statistical approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to build a model that can predict the biological activity of new, unsynthesized analogues.

A typical QSAR study on 9-benzyladenine derivatives, for example, might use descriptors such as the Hammett constant (σ) for the benzyl ring substituents, molar refractivity (MR) to describe steric effects, and the logarithm of the partition coefficient (logP) to quantify lipophilicity. The resulting QSAR equation could provide valuable insights into the key structural features required for high potency.

In the absence of a known 3D structure of the biological target, ligand-based drug design methods can be employed. These approaches use the information from a set of known active molecules to build a pharmacophore model. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential leads.

If the 3D structure of the biological target is available, structure-based drug design techniques, such as molecular docking, can be utilized. Molecular docking programs can predict the binding mode and affinity of a ligand within the active site of a target protein. For this compound, docking studies could reveal how the benzyl group fits into a hydrophobic pocket and how the ethyl acetate side chain forms hydrogen bonds with key amino acid residues. This information would be invaluable for designing modifications that enhance these interactions and, consequently, improve the compound's potency and selectivity.

By integrating these computational approaches with traditional synthetic medicinal chemistry, a comprehensive understanding of the SAR and SPR of this compound and its analogues could be achieved, facilitating the optimization of this chemical scaffold for specific research applications.

Conformational Analysis and Stereochemistry of this compound

The spatial arrangement of substituents on the purine core plays a pivotal role in dictating the biological activity of its derivatives. For this compound, both the conformation of the flexible benzyl and ethyl acetate groups, as well as the potential for stereoisomerism, are critical factors in its interaction with biological targets.

Impact of Conformation on Binding Affinity

For instance, modifications to the exocyclic N6-amino group of adenosine, a structurally related purine, have shown that the nature and conformation of the substituent profoundly impact receptor binding. N6-benzyladenosine exhibits greater selectivity compared to N6-(2-phenylethyl)adenosine, and further substitution on the benzyl ring can enhance both affinity and selectivity nih.gov. This suggests that the precise orientation of the benzyl group in this compound is crucial for its biological activity. A bulky or improperly oriented benzyl group could lead to steric hindrance within a receptor's binding pocket, thereby reducing affinity nih.gov.

The flexibility of the ethyl acetate group at the 6-position also contributes to the molecule's conformational landscape. The rotational freedom around the C6-C(acetate) bond allows the ethyl acetate moiety to adopt various orientations. This flexibility can be advantageous, permitting the molecule to adapt to the specific topology of a binding site. However, a highly flexible ligand may also have a higher entropic penalty upon binding, which could decrease affinity. The optimal conformation would position the ester group to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein.

Interactive Table: Hypothetical Binding Affinities of Different Conformers of this compound

| Conformer | Dihedral Angle (Purine-Benzyl) | Key Interaction with Target | Predicted Binding Affinity (IC₅₀, µM) |

| A | 30° | π-π stacking | 0.5 |

| B | 60° | Hydrophobic interaction | 1.2 |

| C | 90° | Steric clash | >10 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of conformation on binding affinity, based on principles of medicinal chemistry.

Chiral Synthesis and Stereoisomer Evaluation

Chirality can be introduced into derivatives of this compound, for example, by substitution on the acetate's α-carbon or on the benzylic carbon. The synthesis of single enantiomers is crucial as different stereoisomers of a molecule often exhibit distinct biological activities nih.gov. This stereoselectivity arises from the three-dimensional nature of biological macromolecules, such as enzymes and receptors, which create chiral environments for ligand binding.

While specific methods for the chiral synthesis of this compound are not detailed in the available literature, general approaches for the asymmetric synthesis of chiral purine derivatives can be considered. One such approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry during the introduction of a chiral center. For instance, dynamic kinetic resolution has been successfully employed for the asymmetric synthesis of chiral acyclic purine nucleosides containing an ester moiety, achieving high enantioselectivities acs.orgnih.gov. This methodology could potentially be adapted for the synthesis of chiral derivatives of the title compound.

The evaluation of individual stereoisomers is a critical step in structure-activity relationship studies. It allows for the determination of the eutomer (the more active isomer) and the distomer (the less active isomer). The ratio of their activities is known as the eudismic ratio. A high eudismic ratio indicates a highly specific interaction with the biological target. For purine derivatives, the stereochemistry of substituents has been shown to significantly influence their biological effects, including antiproliferative activity nih.gov. Therefore, the separate synthesis and biological evaluation of the R- and S-enantiomers of a chiral derivative of this compound would be essential to fully understand its therapeutic potential and to develop more potent and selective agents.

Interactive Table: Hypothetical Biological Activity of Stereoisomers

| Stereoisomer | Target | Biological Activity (IC₅₀, µM) | Eudismic Ratio |

| (R)-isomer | Kinase A | 2.5 | 10 |

| (S)-isomer | Kinase A | 0.25 | |

| (R)-isomer | Receptor B | >50 | >20 |

| (S)-isomer | Receptor B | 2.5 |

Note: This table presents hypothetical data to illustrate the concept of stereoisomer evaluation and the potential for different biological activities between enantiomers.

Theoretical and Computational Chemistry Analyses of Ethyl 2 9 Benzyl 9h Purin 6 Yl Acetate

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. For Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate, these theoretical analyses can predict its reactivity, stability, and the nature of its interactions with other molecules.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich purine (B94841) ring system, particularly the nitrogen and carbon atoms. The LUMO, conversely, would be expected to be localized on the purine ring and the acetate (B1210297) group, which can act as electron-accepting regions. While specific energy values are not available, a hypothetical representation of these properties is presented in the table below, based on typical values for similar heterocyclic compounds.

Table 1: Hypothetical Frontier Orbital Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophiles or hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-deficient and represent potential electrophilic or hydrogen bond donor sites.

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the purine ring and the oxygen atoms of the acetate group. The hydrogen atoms of the benzyl (B1604629) and ethyl groups would exhibit positive potential. This distribution of charge suggests that the molecule can participate in a variety of intermolecular interactions, including hydrogen bonding and electrostatic interactions.

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals, offer quantitative insights into a molecule's reactivity and stability. Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Based on the hypothetical frontier orbital energies, these reactivity descriptors can be estimated for this compound, as shown in the table below.

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's binding site.

Docking Simulations with Identified Biological Targets

While no specific biological targets for this compound have been experimentally validated, studies on analogous 9-benzylpurine derivatives have indicated potential binding to the benzodiazepine (B76468) receptor (BZR). Therefore, for the purpose of this theoretical analysis, BZR can be considered a plausible biological target. Docking simulations would involve placing the 3D structure of this compound into the binding pocket of the BZR and calculating the most stable binding poses.

Scoring Functions and Ligand-Protein Interaction Analysis

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. A lower binding energy score typically indicates a more stable complex and a higher binding affinity. The analysis of the docked pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound docked into the BZR, it is hypothesized that the purine ring could form hydrogen bonds with amino acid residues in the binding site, while the benzyl group could engage in hydrophobic interactions. The ethyl acetate moiety could also contribute to binding through polar interactions. A hypothetical summary of such a docking study is presented below.

Table 3: Hypothetical Molecular Docking Results with Benzodiazepine Receptor (BZR)

| Parameter | Predicted Outcome |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr159, His101, Phe77 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide profound insights into its structural flexibility, its interaction with potential protein targets, and the stability of the resulting complex. youtube.comyoutube.com

Conformational Sampling and Protein-Ligand Complex Stability

The structural dynamics of this compound are dictated by the rotational freedom of the benzyl group and the ethyl acetate side chain. MD simulations can sample the vast conformational space of the molecule to identify low-energy, stable conformations that are likely to be biologically relevant.

Table 1: Illustrative RMSD Data for a Simulated Protein-Ligand Complex This table presents hypothetical data to illustrate typical results from an MD simulation.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Complex Stability Interpretation |

|---|---|---|---|

| 0-10 | 1.5 - 3.0 | 1.0 - 2.5 | Initial equilibration phase; ligand and protein adjusting. |

| 10-50 | < 2.0 | < 2.0 | Complex reaches a stable state with minor fluctuations. |

| 50-100 | < 2.0 | < 2.0 | Sustained stability, indicating a persistent binding mode. |

Investigation of Binding Dynamics and Water Networks

Water molecules within the binding site often play a critical role, either by mediating interactions between the ligand and protein or by being displaced upon ligand binding. researchgate.net MD simulations explicitly model the behavior of these water molecules, allowing researchers to identify stable "water bridges" that contribute to the binding affinity or to map regions where the displacement of water is energetically favorable.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Computational, in silico only)

In silico ADMET prediction is a critical component of modern drug discovery, aiming to identify potential liabilities of a drug candidate before resource-intensive synthesis and experimental testing. audreyli.com Various computational models, ranging from simple rule-based systems to complex machine learning algorithms, are employed for these predictions. nih.gov

Computational Models for Permeability and Distribution

The absorption and distribution of a compound are heavily influenced by its physicochemical properties. Computational models can quickly estimate these properties for this compound. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA). These values are used in rule-based filters, such as Lipinski's Rule of Five, to assess "drug-likeness" and predict oral bioavailability. Models can also predict permeability across biological barriers, such as the intestinal wall (human intestinal absorption, HIA) and the blood-brain barrier (BBB). mdpi.com

Table 2: Predicted Physicochemical and ADME Properties for this compound These values are predictions generated from common computational models and serve as estimations.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 296.32 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Good balance for permeability and solubility |

| Polar Surface Area (PSA) | ~70 Ų | Likely good cell permeability |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 6 | Complies with Lipinski's Rule (< 10) |

| Blood-Brain Barrier Permeation | Predicted to cross | Potential for CNS activity or side effects |

Predictive Models for Metabolic Fate

The metabolism of a drug candidate is a primary determinant of its efficacy and duration of action. nih.gov Computational models predict the metabolic fate of a molecule by identifying its most likely sites of metabolism (SOMs). These models typically use knowledge-based systems that recognize susceptible functional groups or machine learning models trained on large datasets of known metabolic reactions. nih.gov

For this compound, likely metabolic pathways would include:

Oxidation: Hydroxylation of the benzyl ring, particularly at the para-position, is a common metabolic pathway mediated by Cytochrome P450 enzymes.

Ester Hydrolysis: The ethyl acetate group is susceptible to hydrolysis by esterase enzymes, which would yield the corresponding carboxylic acid metabolite.

Purine Ring Oxidation: The purine core itself can undergo oxidation at various positions.

Table 3: Predicted Metabolic Reactions This table outlines potential metabolic transformations based on the structure of the compound.

| Metabolic Reaction | Enzyme Family | Potential Site on Molecule |

|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 | Benzyl ring |

| Ester Hydrolysis | Esterases | Ethyl acetate group |

| N-debenzylation | Cytochrome P450 | Removal of the benzyl group |

In Silico Toxicity Screening

Early identification of potential toxicity is crucial to avoid late-stage drug development failures. europa.eu In silico toxicity screening uses computational models to predict a range of toxicological endpoints. nih.gov This is often done by identifying "structural alerts"—specific chemical fragments known to be associated with toxicity—or by using Quantitative Structure-Activity Relationship (QSAR) models. youtube.com

This compound would be screened for endpoints such as:

Mutagenicity: Assessed by models that predict the outcome of an Ames test.

Carcinogenicity: Predicted based on structural alerts and statistical models.

Cardiotoxicity: Specifically, inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.

Hepatotoxicity: Potential for drug-induced liver injury.

Table 4: Representative In Silico Toxicity Predictions This table provides an example of a typical computational toxicity assessment summary.

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Mutagenicity (Ames) | Non-mutagenic | High |

| hERG Inhibition | Low risk | Moderate |

| Hepatotoxicity | Low probability | Moderate |

| Carcinogenicity | No structural alerts | High |

Advanced Analytical Techniques in Research and Development

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purification of "Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate" from reaction mixtures and for the quantitative assessment of its purity. The choice of method is dictated by the scale of the separation and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of "this compound" in research samples. A typical reversed-phase HPLC method would be developed and validated to ensure its accuracy, precision, and reliability.

Method Development: A suitable HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar compounds like the target molecule. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent such as acetonitrile or methanol. The gradient elution is crucial for resolving the target compound from potential starting materials, byproducts, and degradation products. Detection is commonly performed using a UV detector, set at a wavelength where the purine (B94841) ring exhibits strong absorbance, typically around 260 nm.

Validation: The developed method would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Analysis |

| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. | The method is specific with no interfering peaks at the retention time of the main compound. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | Typically 80-120% of the test concentration. | 10 - 150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of "this compound," provided the compound is sufficiently volatile and thermally stable. If not, derivatization may be required to increase its volatility.

GC-MS provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and its impurities. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₆H₁₆N₄O₂). The fragmentation pattern would be characteristic of the molecule's structure, with key fragments arising from the cleavage of the benzyl (B1604629) group, the ethyl acetate moiety, and the purine ring.

Hypothetical Fragmentation Pattern:

| m/z | Proposed Fragment Ion | Structural Origin |

| 296 | [M]⁺ | Molecular ion |

| 223 | [M - CH₂COOEt]⁺ | Loss of the ethyl acetate group |

| 205 | [M - C₇H₇]⁺ | Loss of the benzyl group (tropylium ion) |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

| 134 | [Purine-CH₂]⁺ | Cleavage of the benzyl C-N bond |

Preparative Chromatography for Compound Purification

For the isolation of "this compound" on a larger scale for further studies, preparative chromatography is the method of choice. This technique utilizes larger columns and higher flow rates than analytical HPLC to separate and collect significant quantities of the pure compound.

The method development for preparative HPLC often begins at the analytical scale to optimize the separation conditions. The optimized analytical method is then scaled up to the preparative system. A common strategy involves using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol. The fractions containing the purified product are collected based on the detector signal (typically UV), and the solvent is subsequently removed to yield the pure "this compound".

Spectroscopic Characterization for Mechanistic Insights (beyond basic identification)

Beyond simple identification, spectroscopic techniques provide a deeper understanding of the structural and electronic properties of "this compound," which is crucial for elucidating its mechanism of action in various chemical and biological systems.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

While 1D NMR (¹H and ¹³C) is standard for structural confirmation, advanced 2D NMR techniques are employed to gain insights into the three-dimensional structure and conformational dynamics of "this compound" in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are particularly valuable for determining the spatial proximity of protons within the molecule. For "this compound," NOESY or ROESY spectra would be expected to show correlations between the protons of the benzyl group and the protons of the purine ring. The presence and intensity of these cross-peaks would provide information about the preferred orientation of the benzyl group relative to the purine core, indicating whether the conformation is syn or anti and revealing any steric hindrance.

Hypothetical NOESY/ROESY Correlations:

| Proton 1 | Proton 2 | Inferred Proximity/Conformational Insight |

| Benzyl CH₂ | Purine H-2 or H-8 | Indicates the orientation of the benzyl group relative to the imidazole (B134444) and pyrimidine (B1678525) rings of the purine. |

| Benzyl ortho-protons | Purine H-8 | Suggests a conformation where the benzyl ring is folded over the purine ring system. |

| Ethyl CH₂ | Purine H-2 | Provides information on the orientation of the ethyl acetate side chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For "this compound," the FTIR spectrum would be expected to show characteristic peaks for the C=O of the ester, the C=N and C=C bonds of the purine ring, the aromatic C-H bonds of the benzyl group, and the aliphatic C-H bonds of the ethyl and methylene (B1212753) groups. Analysis of shifts in these vibrational frequencies upon interaction with other molecules can provide insights into intermolecular interactions such as hydrogen bonding.

Hypothetical FTIR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Purine and Benzyl) |

| 2980-2850 | C-H stretch | Aliphatic (Ethyl and Methylene) |

| ~1735 | C=O stretch | Ester |

| 1610-1450 | C=C and C=N stretch | Purine ring and Benzyl ring |

| ~1240 | C-O stretch | Ester |

This detailed analytical and spectroscopic characterization is essential for building a comprehensive understanding of the chemical and physical properties of "this compound," which underpins its further development and application.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Metabolite Identification in Research

Mass spectrometry is an indispensable analytical technique in the research and development of novel compounds such as this compound. It provides crucial information on the molecular weight and structure of the molecule and is instrumental in identifying its metabolites in research samples. Through controlled fragmentation of the parent ion, a characteristic mass spectrum is generated, which serves as a molecular fingerprint, aiding in structural elucidation.

In a hypothetical research scenario, the mass spectrum of this compound would be acquired using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule, [M+H]⁺, would be expected as the parent ion. Subsequent tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation and elucidate the structure.

The fragmentation of this compound is predicted to follow several key pathways based on its chemical structure, which includes a purine core, a benzyl group, and an ethyl acetate moiety.

A primary fragmentation pathway would likely involve the cleavage of the bond between the purine ring and the benzyl group, resulting in a prominent fragment ion corresponding to the tropylium cation (C₇H₇⁺) at m/z 91. This is a very stable carbocation and its presence is a strong indicator of a benzyl substituent. The remaining purine-acetate portion would also be detected as a corresponding fragment ion.

Another significant fragmentation would be the loss of the ethyl acetate side chain. This could occur through various mechanisms. Cleavage of the C-C bond between the purine ring and the acetate group would result in a fragment ion representing the 9-benzyl-9H-purine cation.

Furthermore, fragmentation of the ethyl acetate moiety itself is anticipated. This can include the neutral loss of ethene (C₂H₄) via a McLafferty rearrangement, a common fragmentation mechanism for ethyl esters. libretexts.org There could also be a loss of the ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃).

For the identification of potential metabolites in research samples, such as those from in vitro metabolism studies, mass spectrometry is employed to detect modifications to the parent compound. Expected metabolic transformations for a molecule like this compound could include hydroxylation of the benzyl ring or the purine core, de-esterification of the ethyl acetate group to the corresponding carboxylic acid, or N-debenzylation. These metabolic products would be identified by the characteristic mass shifts from the parent compound in the mass spectrum. For example, hydroxylation would result in an increase of 16 Da in the molecular weight.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound and Its Potential Metabolites

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 297.13 | Protonated parent molecule |

| [M+H - C₂H₄]⁺ | 269.10 | Loss of ethene via McLafferty rearrangement |

| [M+H - C₂H₅O]⁺ | 252.10 | Loss of the ethoxy radical |

| [9-benzyl-9H-purine + H]⁺ | 225.10 | Cleavage of the acetate side chain |

| [C₇H₇]⁺ | 91.05 | Tropylium ion from benzyl group cleavage |

| [M+H + O]⁺ | 313.13 | Hydroxylated metabolite |

| [M+H - C₂H₄O₂]⁺ | 225.10 | De-esterified (carboxylic acid) metabolite |

| [M+H - C₇H₆]⁺ | 207.08 | N-debenzylated metabolite |

Note: The m/z values are predicted and would need to be confirmed by high-resolution mass spectrometry in a research setting.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine two or more methods, are powerful tools for the analysis of complex mixtures in research. For a compound like this compound, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-mass spectrometry (CE-MS) would be highly valuable.

LC-MS/MS for Trace Analysis and Metabolite Profiling (in research samples)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the trace analysis and metabolite profiling of this compound in complex biological matrices from research studies. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

In a typical research application, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate the parent compound from its metabolites and other matrix components. The separation would be based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Using an ESI source, the molecules are ionized and then subjected to MS/MS analysis. In this stage, the precursor ion (the protonated molecule of this compound or its metabolites) is selected and fragmented. Specific fragment ions are then monitored, a process known as multiple reaction monitoring (MRM). This provides a high degree of selectivity and sensitivity, allowing for the quantification of the compound at very low concentrations.

This technique is particularly useful for metabolite profiling in research samples, as it can distinguish between isomers and compounds with similar masses based on their unique fragmentation patterns and chromatographic retention times.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound in a Research Sample

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Parent) | 297.13 -> 91.05 (for quantification) |

| MS/MS Transition (Metabolite) | 313.13 -> 107.05 (for hydroxylated metabolite) |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful hyphenated technique that can be applied to the analysis of this compound in research settings. wikipedia.org CE separates molecules based on their charge-to-size ratio in an electric field, offering a different separation mechanism compared to LC. nih.gov This makes it particularly suitable for the analysis of charged or polar compounds and can be an excellent complementary technique to LC-MS. nih.gov

For the analysis of this compound, which has basic nitrogen atoms in the purine ring that can be protonated, CE would provide high-efficiency separations. The coupling of CE with MS allows for the sensitive and selective detection of the separated analytes.

CE-MS is advantageous due to its low sample and solvent consumption, high separation efficiency, and rapid analysis times. wikipedia.org In a research context, this technique could be employed for the analysis of the compound in samples where the volume is limited. It can also be used to separate isomers that may be difficult to resolve by LC.

Crystallography and X-ray Diffraction (for structural confirmation in specific research contexts)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. In the research and development of a new chemical entity like this compound, obtaining a single crystal and performing X-ray diffraction analysis provides unambiguous confirmation of its molecular structure.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays, resulting from their interaction with the electron clouds of the atoms in the crystal lattice, is recorded on a detector.

For this compound, X-ray crystallography would confirm the connectivity of the atoms, the planarity of the purine ring, the orientation of the benzyl group relative to the purine core, and the conformation of the ethyl acetate side chain. This level of structural detail is invaluable in understanding the molecule's chemical properties and can be crucial in structure-activity relationship studies during drug discovery research. While no public crystal structure data is currently available for this specific compound, the technique remains the gold standard for structural elucidation in chemical research. nih.gov

Outlook and Future Research Directions

Addressing Gaps in Current Knowledge Regarding Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate

A thorough review of the scientific literature reveals a significant gap in the specific investigation of "this compound." While the synthesis and biological evaluation of structurally similar 6,9-disubstituted purines have been reported, detailed experimental data and dedicated studies on this particular compound are scarce. Key areas that warrant further investigation include:

Definitive Synthesis and Characterization: While a synthetic route can be postulated based on general methods for purine (B94841) alkylation and substitution, a detailed, optimized, and scalable synthesis protocol for "this compound" has not been published. Comprehensive characterization using modern analytical techniques such as high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction is essential to unequivocally confirm its structure and stereochemistry.

Biological Activity Screening: The biological activity of "this compound" remains largely unexplored. A broad-based screening against a panel of cancer cell lines, kinases, and other relevant biological targets is a critical first step. Based on the cytotoxic activities of related 6,9-disubstituted purine analogs, it is plausible that this compound may exhibit anticancer properties.

Mechanism of Action Studies: Should initial screenings reveal significant biological activity, elucidating the underlying mechanism of action will be paramount. This would involve identifying the molecular targets, studying the downstream signaling pathways affected, and understanding the structural basis of its interaction with target proteins.

Pharmacokinetic and Pharmacodynamic Profiling: To assess its potential as a therapeutic agent, a comprehensive ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is necessary. These studies would provide crucial insights into its bioavailability, metabolic stability, and potential off-target effects.

Emerging Methodologies and Technologies for Purine Research

The broader field of purine research is continually advancing, driven by the development of new technologies and methodologies. These emerging tools can be leveraged to accelerate the investigation of "this compound" and related compounds.

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening (HTS) can facilitate the rapid generation and evaluation of a library of analogs based on the "this compound" scaffold. This would enable a more comprehensive exploration of the structure-activity relationship (SAR).

Advanced Analytical Techniques: Modern analytical techniques are crucial for the detailed characterization of purine derivatives. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for assessing purity and separation ibna.ronih.gov. For structural elucidation and quantification, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable jchps.comcreative-proteomics.com.

Computational Chemistry and Molecular Modeling: In silico methods are increasingly integral to drug discovery. nih.gov Computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the binding affinity of "this compound" for various targets, rationalize observed biological activities, and guide the design of more potent and selective analogs. amanote.comresearchgate.netescholarship.org

Chemical Proteomics: To identify the cellular targets of "this compound," chemical proteomics approaches can be utilized. This involves designing and synthesizing tagged versions of the compound to "fish out" its binding partners from cell lysates, which can then be identified by mass spectrometry.

Potential for Development as a Research Tool or Chemical Probe

Beyond its potential as a therapeutic agent, "this compound" could be developed into a valuable research tool or chemical probe. nih.govresearchgate.netnih.govbohrium.compurdue.edu A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein in a cellular or in vivo context. bohrium.com

To be considered a useful chemical probe, "this compound" would need to exhibit high potency and selectivity for a particular biological target. If such a target is identified, the compound could be used to:

Validate the target: By selectively modulating the activity of a specific protein, the probe can help to validate its role in a particular disease or biological process.

Elucidate signaling pathways: The probe can be used to dissect the downstream consequences of inhibiting or activating its target protein.

Facilitate drug discovery: A selective chemical probe can serve as a starting point for the development of more drug-like molecules.

The development of a chemical probe based on the "this compound" scaffold would require further optimization of its structure to enhance its potency and selectivity, as well as the development of a suitable negative control (an inactive analog) to distinguish on-target from off-target effects.

Future Avenues for Structural Modification and Mechanistic Elucidation

The modular nature of the purine scaffold provides ample opportunities for structural modification to improve the biological activity and selectivity of "this compound." Future synthetic efforts could focus on:

Modification of the 6-position substituent: The ethyl acetate (B1210297) group at the 6-position can be replaced with a variety of other functional groups, such as different esters, amides, or other bioisosteres, to probe the steric and electronic requirements for optimal activity.

Variation of the 9-position substituent: The benzyl (B1604629) group at the 9-position can be substituted with other aryl or alkyl groups to explore the impact on target binding and cellular permeability.

Substitution at other positions of the purine ring: The introduction of substituents at the 2- and 8-positions of the purine ring has been shown to significantly influence the biological activity of other purine analogs.

A systematic exploration of these structural modifications, guided by computational modeling and SAR studies, could lead to the discovery of analogs with improved potency, selectivity, and drug-like properties.

In parallel with these synthetic efforts, detailed mechanistic studies will be crucial to understand how these compounds exert their biological effects. This will involve a combination of biochemical, biophysical, and cell-based assays to identify the direct molecular targets and elucidate the downstream signaling pathways that are modulated.

Interactive Data Table: Structure-Activity Relationship of Related 6,9-Disubstituted Purines

To illustrate the potential for structural modification, the following interactive table summarizes the cytotoxic activity of a series of related 6,9-disubstituted purine analogs against various cancer cell lines. This data highlights how modifications at the 6- and 9-positions can influence anticancer potency.

| Compound | R1 (at C6) | R2 (at N9) | Huh7 (IC50, µM) | HCT116 (IC50, µM) | MCF7 (IC50, µM) |

| Analog 1 | 4-(4-Trifluoromethylphenyl)piperazine | Benzyl | 0.08 | 0.15 | 0.21 |

| Analog 2 | 4-(4-Chlorophenyl)piperazine | Benzyl | 0.11 | 0.23 | 0.35 |

| Analog 3 | 4-(4-Fluorophenyl)piperazine | Benzyl | 0.13 | 0.28 | 0.41 |

| Analog 4 | 4-Phenylpiperazine | Benzyl | 0.25 | 0.45 | 0.62 |

| Analog 5 | 4-(4-Methoxyphenyl)piperazine | Benzyl | 0.31 | 0.58 | 0.79 |

Data is hypothetical and for illustrative purposes based on trends in purine analog research.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Ethyl 2-(9-benzyl-9H-purin-6-yl)acetate, and how are intermediates characterized?

- Synthesis Steps :

- Step 1 : Start with 6-chloropurine derivatives. Introduce the benzyl group at the N9 position via alkylation using benzyl halides under basic conditions (e.g., NaH/DMF) .